The paper by Spilman et al. [ [] ] identifies 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione as a potent inhibitor of the ubiquitin-activating enzyme E1. The ubiquitin-proteasome system (UPS) plays a crucial role in regulating various cellular processes, including protein degradation, cell cycle progression, and apoptosis. Inhibition of E1 disrupts the UPS, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death. This mechanism makes the compound a promising candidate for anticancer therapies, particularly for hematological malignancies like leukemia and multiple myeloma.
The primary application identified for 4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione is in the field of cancer research, specifically as a potential therapeutic agent for hematological malignancies. [ [] ] The compound exhibits antitumor activity by inhibiting the ubiquitin-activating enzyme E1, a key component of the ubiquitin-proteasome system, essential for protein degradation and cell cycle regulation.
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8